molecular formula C15H17N3O2 B2662979 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one CAS No. 2310199-64-3

1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one

Cat. No.: B2662979
CAS No.: 2310199-64-3
M. Wt: 271.32
InChI Key: XTYIHBCRURRNEJ-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Amination with 2-methoxy-5-methylphenylamine: This step involves the coupling of the pyrazinone core with 2-methoxy-5-methylphenylamine under suitable conditions, such as the presence of a base or a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of bases, acids, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-3-((2-methoxyphenyl)amino)pyrazin-2(1H)-one
  • 1-cyclopropyl-3-((2-methylphenyl)amino)pyrazin-2(1H)-one
  • 1-cyclopropyl-3-((2-methoxy-4-methylphenyl)amino)pyrazin-2(1H)-one

Uniqueness

1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one is unique due to the specific substitution pattern on the phenyl ring and the presence of the cyclopropyl group. These structural features may confer distinct biological activities and properties compared to similar compounds.

Properties

IUPAC Name

1-cyclopropyl-3-(2-methoxy-5-methylanilino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-3-6-13(20-2)12(9-10)17-14-15(19)18(8-7-16-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYIHBCRURRNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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